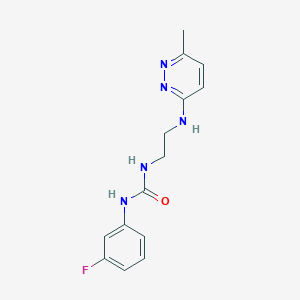

1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O/c1-10-5-6-13(20-19-10)16-7-8-17-14(21)18-12-4-2-3-11(15)9-12/h2-6,9H,7-8H2,1H3,(H,16,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJMJUMDMADNFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)NC2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea typically involves multiple steps:

Formation of the Fluorophenyl Intermediate: The initial step often involves the nitration of a fluorobenzene derivative, followed by reduction to form the corresponding aniline.

Coupling with Pyridazinyl Derivative: The aniline intermediate is then coupled with a pyridazinyl derivative through a nucleophilic substitution reaction.

Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a carbamoyl chloride to form the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

Chemical Biology: Researchers use this compound to probe biological pathways and mechanisms.

Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyridazinyl moieties contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural similarities with several urea derivatives and kinase inhibitors. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Impact on Selectivity :

- The 3-fluorophenyl group in the query compound and AZD1152 enhances target binding through hydrophobic and π-π interactions, but AZD1152’s quinazoline-phosphate backbone confers superior kinase selectivity .

- In contrast, PD173074 ’s pyridopyrimidine core and tert-butyl group enable potent FGFR1 inhibition with minimal cross-reactivity against EGFR or VEGFR .

Urea Linkage Modifications: The ethylurea-pyridazine motif in the query compound differs from PQ401’s quinoline-urea structure. PQ401 exhibits stronger IGF-1R inhibition (IC₅₀ = 8 nM) due to its planar quinoline system, which improves ATP-binding pocket interactions .

Pharmacokinetic Trade-offs :

Biological Activity

1-(3-Fluorophenyl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea, identified by its CAS number 1797952-00-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and comparative studies with other compounds.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 378.5 g/mol. The presence of a fluorine atom and a pyridazinyl group in its structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to this compound often act as kinase inhibitors. Kinases are critical for various cellular processes, including cell proliferation and survival. The compound's structure allows it to bind effectively to kinase domains, potentially inhibiting their activity.

Inhibition Studies

In vitro studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer pathways. For instance, a related compound demonstrated an IC50 value of 2.9 nM against ALK kinase, indicating strong potency . The hydrophobic interactions and hydrogen bonding capabilities of the fluorophenyl ring enhance binding affinity to target proteins .

Efficacy in Cancer Models

This compound has been evaluated in various cancer models. In a study involving oral administration at doses of 10 mg/kg, significant tumor growth reduction was observed (up to 42%) . This suggests that the compound may be effective in targeting tumor cells through kinase inhibition.

Antimicrobial Activity

Preliminary assessments have indicated that similar urea derivatives exhibit antimicrobial properties. For example, compounds with structural similarities showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 4.69 to 156.47 µM . This highlights the potential for therapeutic applications beyond oncology.

Comparative Analysis

Case Studies

Case Study 1: Tumor Growth Inhibition

In a controlled experiment using xenograft models, the administration of related compounds resulted in significant reductions in tumor size compared to control groups. The study highlighted the importance of the fluorophenyl moiety in enhancing bioactivity and selectivity towards cancer cells .

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested for their antimicrobial properties against various bacterial strains. The results indicated that modifications in the urea structure could lead to enhanced activity, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Q & A

Q. Optimization Considerations :

- Temperature control (40–60°C) to minimize side reactions.

- Solvent selection (e.g., DCM for urea coupling) to enhance yield .

How can structural discrepancies in NMR or mass spectrometry data be resolved for this compound?

Advanced Research Question

Discrepancies often arise from tautomerism in the pyridazine ring or residual solvents. Methodological approaches include:

- 2D NMR (HSQC, HMBC) : To confirm connectivity between the urea NH and adjacent groups .

- High-resolution MS : To distinguish between molecular ion peaks and adducts (e.g., sodium or potassium complexes) .

- Dynamic NMR experiments : To detect tautomeric equilibria in the pyridazine moiety at varying temperatures .

What biological targets are hypothesized for this compound, and how can its mechanism be validated?

Advanced Research Question

Based on structural analogs, potential targets include:

- Kinases : The pyridazine-urea scaffold resembles ATP-competitive kinase inhibitors (e.g., TrkA) .

- GPCRs : Fluorophenyl groups may interact with serotonin or dopamine receptors .

Q. Validation Strategies :

- In vitro kinase assays : Use recombinant kinases (e.g., TrkA) with ATP-Glo luminescence assays to measure inhibition .

- Molecular docking : Align the compound’s 3D structure (generated via DFT calculations) with target binding pockets (e.g., PDB: 4AOJ for TrkA) .

How do structural modifications to the pyridazine or fluorophenyl groups affect bioactivity?

Advanced SAR Question

Evidence from analogs suggests:

- Pyridazine substitution : 6-Methyl enhances solubility but reduces kinase affinity compared to 6-chloro derivatives .

- Fluorophenyl position : 3-Fluoro substitution improves metabolic stability over 4-fluoro in hepatic microsome assays .

Q. Experimental Design :

- Synthesize derivatives (e.g., 6-Cl-pyridazine or 4-F-phenyl) and compare IC50 values in target assays .

How can contradictory cytotoxicity data across cell lines be addressed?

Advanced Research Question

Contradictions may stem from variable expression of targets (e.g., kinases) or off-target effects. Solutions include:

- Pharmacodynamic profiling : Use RNA-seq or proteomics to correlate target expression with cytotoxicity .

- Selective knockdown : CRISPR/Cas9-mediated gene silencing of hypothesized targets (e.g., TrkA) to confirm on-mechanism activity .

What strategies are recommended for improving the compound’s pharmacokinetic properties?

Advanced Research Question

Key ADME challenges include poor oral bioavailability due to low solubility. Strategies:

- Prodrug design : Introduce phosphate esters on the pyridazine NH to enhance aqueous solubility .

- Co-crystallization : Use co-formers (e.g., succinic acid) to improve dissolution rates .

How can researchers validate the compound’s stability under physiological conditions?

Basic Research Question

- Forced degradation studies : Expose the compound to pH 1–10 buffers, UV light, and 40°C/75% RH for 14 days. Monitor degradation via UPLC-MS .

- Metabolite identification : Incubate with liver microsomes and use LC-QTOF-MS to detect oxidative metabolites (e.g., fluorophenyl hydroxylation) .

What computational methods are effective for predicting off-target interactions?

Advanced Research Question

- PharmaDB screening : Use similarity-based tools (e.g., SwissTargetPrediction) to rank potential off-targets .

- Molecular dynamics simulations : Simulate binding to high-risk off-targets (e.g., hERG) to assess cardiotoxicity risk .

How can researchers optimize assay conditions for high-throughput screening?

Advanced Research Question

- Z’-factor optimization : Use ATPase assays with luciferase reporters to ensure robustness (Z’ > 0.5) .

- DMSO tolerance testing : Confirm activity retention at 0.1–1% DMSO to avoid solvent interference .

What are the critical parameters for scaling up synthesis without compromising purity?

Basic Research Question

- Process analytical technology (PAT) : Implement inline FTIR to monitor urea coupling in real time .

- Design of experiments (DoE) : Optimize reagent stoichiometry (e.g., 1.2 eq isocyanate) and mixing rates using factorial design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.